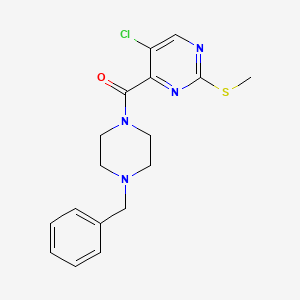

4-(4-Benzylpiperazine-1-carbonyl)-5-chloro-2-(methylsulfanyl)pyrimidine

Description

Propriétés

IUPAC Name |

(4-benzylpiperazin-1-yl)-(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4OS/c1-24-17-19-11-14(18)15(20-17)16(23)22-9-7-21(8-10-22)12-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJXQNUIKXSRQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazine-1-carbonyl)-5-chloro-2-(methylsulfanyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or related reagents.

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of appropriate amines with ethylene diamine or related compounds.

Final Coupling: The final step involves coupling the benzylpiperazine moiety with the chlorinated pyrimidine core under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Benzylpiperazine-1-carbonyl)-5-chloro-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, NaBH4

Substitution: Amines, thiols, alkoxides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted pyrimidines

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have demonstrated the antiviral potential of pyrimidine derivatives, including those similar to 4-(4-Benzylpiperazine-1-carbonyl)-5-chloro-2-(methylsulfanyl)pyrimidine. Research indicates that certain pyrimidine compounds exhibit significant activity against viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV). The mechanism often involves inhibition of viral replication through interaction with viral enzymes or host cell pathways .

Anticancer Properties

The compound's structural analogs have shown promise in anticancer research. Pyrimidines are known to interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation. Studies suggest that derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo . For instance, compounds that share structural features with this compound have been explored for their ability to target specific oncogenic pathways.

Neurological Effects

Piperazine derivatives, including those related to the compound , have been investigated for their neuropharmacological effects. Some studies indicate that these compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression . The benzylpiperazine moiety is particularly noted for its activity at serotonin receptors.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Henderson et al. (2015) | Antiviral activity | Identified pyrimidine derivatives with EC50 values < 10 nM against HCV. |

| Sethi et al. (2017) | Anticancer potential | Demonstrated significant apoptosis induction in breast cancer cell lines using piperazine derivatives. |

| Mathew et al. (2013) | Neurological effects | Reported modulation of serotonin receptors by benzylpiperazine derivatives, suggesting potential antidepressant activity. |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including carbonylation and chlorination processes. Derivatives of this compound are being explored to enhance its bioactivity and reduce toxicity.

Mécanisme D'action

The mechanism of action of 4-(4-Benzylpiperazine-1-carbonyl)-5-chloro-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may act as an inhibitor of certain kinases, thereby affecting cell proliferation and survival.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Functional Groups

The following table summarizes key structural and functional differences between the target compound and related pyrimidine derivatives:

Key Observations:

- 2-Position: The methylsulfanyl group is conserved in the target compound, 3a, and the benzoxazine derivative . This group enhances lipophilicity and resistance to oxidative metabolism compared to thiol or amino groups .

- 4-Position: The benzylpiperazine-carbonyl group in the target compound differs from methoxyphenyl (3a), thiazolyl (2), and benzoxazine (7) substituents. Piperazine derivatives are known to improve solubility and modulate receptor affinity (e.g., dopamine or serotonin receptors) .

- 5-Position: The chloro substituent in the target compound and benzoxazine analog contrasts with cyano (2) or unsubstituted (3a, 9) positions. Chlorine may enhance electronegativity and steric effects, influencing binding interactions .

Reaction Efficiency:

Activité Biologique

4-(4-Benzylpiperazine-1-carbonyl)-5-chloro-2-(methylsulfanyl)pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C24H25ClN4O3S |

| Molecular Weight | 485.0 g/mol |

| IUPAC Name | (4-benzylpiperazin-1-yl)-[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]methanone |

| InChI Key | IAELZVRKKFQFHH-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in central nervous system (CNS) disorders. The piperazine moiety is known for its ability to modulate neurotransmitter systems, which may contribute to its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of piperazine have shown significant cytotoxicity against various cancer cell lines, including liver (HUH7), breast (MCF7), and colon (HCT-116) cancer cells. A notable study demonstrated that piperazine sulfonamides exhibited growth inhibition in human leukemia cells and induced apoptosis through mitochondrial pathways .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects. Research indicates that piperazine derivatives can influence CNS activity, potentially serving as anxiolytics or antidepressants. Studies on similar compounds reveal that they may modulate fatty acid amide hydrolase (FAAH), which plays a role in anxiety and pain management .

Case Studies

-

Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various piperazine derivatives on cancer cell lines. The results indicated that modifications to the benzyl and piperazine groups significantly impacted cell viability, with some compounds demonstrating over 70% inhibition in specific cancer types . -

Neurotoxic Effects

Investigations into the neurotoxic effects of benzylpiperazine derivatives revealed that they could induce mitochondrial dysfunction and DNA damage in neuronal cell lines. This suggests a need for caution when considering these compounds for therapeutic use .

Comparative Analysis

To understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound | Activity Type | Notable Effects |

|---|---|---|

| 1-Benzylpiperazine | Stimulant | CNS stimulation |

| 1-(3-Chlorophenyl)piperazine | Antidepressant | Mood enhancement |

| 4-(Chlorobenzhydryl)piperazine | Anticancer | Significant cytotoxicity |

Q & A

Q. How to scale up synthesis without compromising purity?

- Methodological Answer : Transition from batch to continuous flow reactors for exothermic steps (e.g., chlorination). Optimize residence time (3–5 minutes) and pressure (10–15 bar) to maintain reaction control. Use inline PAT tools (e.g., FTIR) to monitor intermediate formation and automate quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.